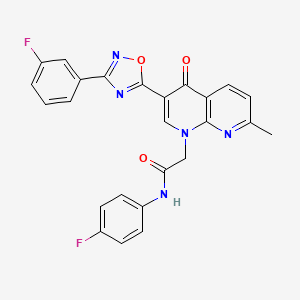

N-(4-fluorophenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring and a 4-fluorophenyl group. The naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity due to its electron-deficient nature, while fluorine substituents improve lipophilicity and bioavailability .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N5O3/c1-14-5-10-19-22(34)20(25-30-23(31-35-25)15-3-2-4-17(27)11-15)12-32(24(19)28-14)13-21(33)29-18-8-6-16(26)7-9-18/h2-12H,13H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDOJSQOSYRFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and molecular interactions.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthyridine core with oxadiazole and fluorophenyl substituents. Its molecular formula is , with a molecular weight of 433.44 g/mol. The presence of electron-withdrawing groups (EWGs) such as fluorine enhances its biological activity by influencing the electronic properties of the aromatic rings.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle progression. The IC50 values for various derivatives have ranged from low micromolar to sub-micromolar concentrations against different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

| N-(4-fluorophenyl)-2-(...) | MCF-7 | TBD | TBD |

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes involved in cancer progression. For example, oxadiazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in tumor cells .

Table 2: Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| Compound C | HDAC1 | 0.3 | Induces apoptosis |

| Compound D | Topoisomerase II | 0.12 | Prevents DNA replication |

| N-(4-fluorophenyl)-2-(...) | TBD | TBD | TBD |

Case Study 1: In Vitro Evaluation

In a study evaluating the anticancer effects of similar oxadiazole derivatives, researchers found that certain modifications in the structure led to enhanced activity against MCF-7 cells. The presence of fluorine atoms at specific positions was crucial for improving potency . The study highlighted the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between N-(4-fluorophenyl)-2-(...) and target proteins such as HDACs and topoisomerases. These studies suggest that the compound forms strong hydrophobic interactions with key amino acid residues in the binding sites, which is essential for its inhibitory effects .

Chemical Reactions Analysis

Oxidation Reactions

The 7-methyl group on the 1,8-naphthyridine core undergoes oxidation under controlled conditions. For example, using potassium permanganate (KMnO₄) in acidic media yields a carboxylic acid derivative. This reaction is critical for modifying solubility and bioactivity12.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Methyl → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C, 6 h | 7-Carboxy-1,8-naphthyridin-4-one analog |

Reduction Reactions

The 4-oxo group on the naphthyridine ring can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). This modification alters hydrogen-bonding potential and pharmacokinetics34.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH, RT, 2 h | 4-Hydroxy-1,8-naphthyridine derivative |

Substitution Reactions

- Fluorophenyl Groups : The 3-fluorophenyl moiety on the oxadiazole ring participates in nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance, treatment with piperazine replaces fluorine with amine groups52.

- Acetamide Side Chain : The acetamide’s NH group reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives[^17]2.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Fluorine → Piperazine | Piperazine, K₂CO₃, DMF, 60°C | Piperazine-substituted oxadiazole | |

| N-Alkylation of Acetamide | CH₃I, DMF, 50°C, 4 h | N-Methylacetamide derivative |

Hydrolysis and Condensation Reactions

- Acetamide Hydrolysis : The acetamide group hydrolyzes in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield a carboxylic acid42.

- Oxadiazole Stability : The 1,2,4-oxadiazole ring resists hydrolysis under physiological pH but degrades in strong acids (e.g., conc. H₂SO₄)36.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acetamide → Carboxylic Acid | 6M HCl, reflux, 3 h | Carboxylic acid analog | |

| Oxadiazole Ring Opening | H₂SO₄, RT, 1 h | Nitrile and amide fragments |

Cyclization and Ring-Opening Reactions

The 1,8-naphthyridine core undergoes cyclization with thiourea to form fused thiazole rings, enhancing antimicrobial activity17. Conversely, the oxadiazole ring opens under UV irradiation in the presence of singlet oxygen (¹O₂), producing nitrile intermediates62.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Thiazole Formation | Thiourea, EtOH, 70°C, 5 h | Naphthyridine-thiazole hybrid | |

| Oxadiazole Photo-Oxidation | UV light, ¹O₂, CH₃CN, 12 h | 3-Fluorophenyl nitrile |

Key Reactivity Trends

- Position-Specific Reactivity :

- Functional Group Compatibility :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous acetamide derivatives, focusing on structural features, synthesis routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Core Heterocycles : The target compound’s 1,8-naphthyridine and oxadiazole system contrasts with triazole (6m, 6c) or thiadiazole (Tebuthiuron) cores in analogues. Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced enzymatic cleavage .

- Substituent Impact : Fluorine in the target compound improves membrane permeability compared to chlorine (6m) or nitro groups (6c), which may increase cytotoxicity or reactivity .

- Spectral Signatures : The absence of nitro (1535 cm⁻¹) or chloro (785 cm⁻¹) IR peaks in the target compound distinguishes it from 6m and 6c .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the 1,8-naphthyridinone core, oxadiazole ring formation via nitrile oxide cycloaddition, and amide coupling. Key conditions include:

- Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar intermediates .

- Temperature control : 50–100°C for oxadiazole formation to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .

- Catalysts : Triethylamine for amide bond activation .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

A combination of techniques is required:

- NMR (¹H/¹³C) : Assigns fluorine-substituted aromatic protons and confirms oxadiazole ring formation .

- HPLC-MS : Verifies molecular weight (e.g., m/z ~470–500 range) and purity (>95%) .

- X-ray crystallography : Resolves 3D conformation, particularly for the naphthyridinone and oxadiazole moieties (e.g., monoclinic crystal system with β ≈ 91.5°) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Yield optimization requires:

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation .

- Catalyst screening : Test alternatives to triethylamine (e.g., HATU for amide coupling) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side-product formation .

- Temperature gradients : Adjust heating rates during cyclization to avoid decomposition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Compare MTT (cytotoxicity) and ELISA (inflammatory markers) results .

- Structural analogs : Test derivatives lacking the 4-fluorophenyl group to isolate activity drivers .

- Computational modeling : Perform molecular docking to predict binding affinities for targets like COX-2 or kinases .

Q. How can researchers elucidate the compound’s mechanism of action in cellular pathways?

Mechanistic studies should integrate:

- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- CRISPR screening : Identify gene knockouts that modulate the compound’s efficacy .

- Metabolic profiling : Use LC-MS to track downstream metabolites in treated cell lines .

Comparative Analysis

Q. How does this compound compare structurally and functionally to similar 1,8-naphthyridinone derivatives?

Key distinctions include:

Methodological Challenges

Q. What are the limitations in predicting this compound’s pharmacokinetics using in silico models?

Current models struggle with:

- Fluorine interactions : Poor parametrization of fluorine’s electronegativity in docking software .

- Metabolic stability : Limited data on cytochrome P450-mediated oxidation of the oxadiazole ring .

- Tissue penetration : Underestimation of logD due to aromatic stacking effects .

Data Reproducibility

Q. How can researchers ensure reproducibility in biological assays given batch-to-batch variability?

Best practices include:

- Standardized synthesis : Adhere to reaction conditions in with ≤5% deviation.

- QC protocols : Validate purity via NMR (≥95%) and HPLC (retention time ±0.2 min) .

- Reference controls : Use cisplatin (cytotoxicity) and aspirin (anti-inflammatory) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.